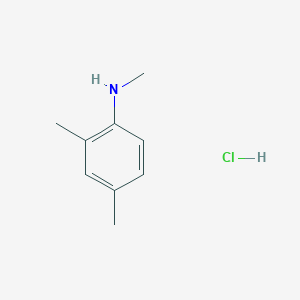
n,2,4-Trimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,2,4-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H13N·HCl. It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical intermediates. This compound is known for its role in the synthesis of various industrial chemicals and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,2,4-Trimethylaniline hydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylnitrobenzene, followed by reduction to 2,4,6-trimethylaniline. The final step involves the conversion of 2,4,6-trimethylaniline to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods:
Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,4,6-trimethylnitrobenzene.
Reduction: The nitro compound is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 2,4,6-trimethylaniline.
Salt Formation: Finally, 2,4,6-trimethylaniline is reacted with hydrochloric acid to form this compound
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,2,4-Trimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrochloric acid are used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Involved in the preparation of Grubbs’ catalyst, which is used in olefin metathesis reactions.
Biology:
- Studied for its potential biological activities and interactions with biological molecules.
Medicine:
- Investigated for its potential use in pharmaceutical formulations and drug development.
Industry:
- Utilized in the production of various industrial chemicals and intermediates.
- Employed in the manufacture of organic pigments and dyes .
Mechanism of Action
The mechanism of action of n,2,4-Trimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2,4,6-Trimethylaniline: An aromatic amine with similar chemical properties and applications.
2,4,5-Trimethylaniline: Another isomer with comparable reactivity and uses.
Uniqueness: n,2,4-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with other chemicals. This compound’s hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
171.67 g/mol |
IUPAC Name |
N,2,4-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-9(10-3)8(2)6-7;/h4-6,10H,1-3H3;1H |
InChI Key |
XCAXAYBCNDWTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
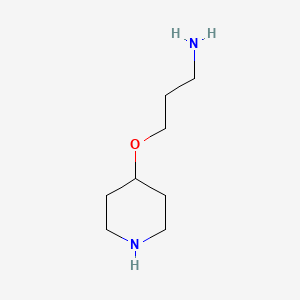

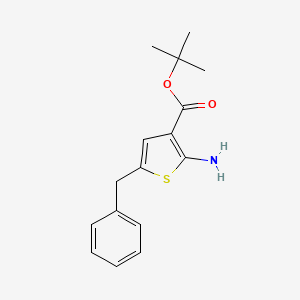
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
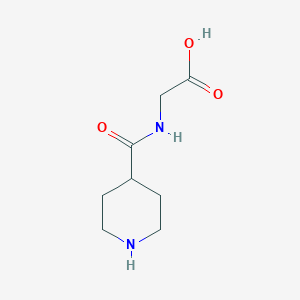

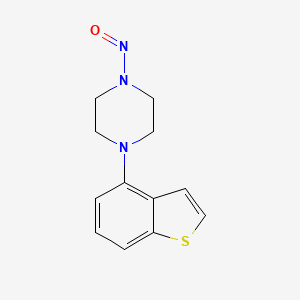
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
amine dihydrochloride](/img/structure/B13514561.png)

